Bemoradan
Vue d'ensemble
Description
Bemoradan is a potent, long-acting, orally active inotropic vasodilator and a novel cardiotonic agent. It is primarily used in the research of congestive heart failure due to its ability to inhibit the enzyme phosphodiesterase fraction III . This compound is known for its selective inhibition of this enzyme, which plays a crucial role in cardiovascular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bemoradan involves the acylation of benzoxazolin-2-one with propionic anhydride in the presence of phosphorus pentoxide and methanesulfonic acid to yield 6-propionylbenzoxazolin-2-one. This intermediate is then treated with chloroacetyl chloride to produce 7-propionyl-3,4-dihydro-3-oxo-1,4-benzoxazine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bemoradan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at different positions on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are often used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can have different pharmacological properties .
Applications De Recherche Scientifique
Bemoradan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of phosphodiesterase enzymes.
Biology: Investigated for its effects on cellular signaling pathways involving cyclic adenosine monophosphate.
Medicine: Explored as a potential treatment for congestive heart failure and other cardiovascular diseases.
Industry: Utilized in the development of new cardiotonic agents and vasodilators
Mécanisme D'action
Bemoradan exerts its effects by selectively inhibiting phosphodiesterase fraction III, an enzyme that breaks down cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate in cardiac and vascular smooth muscle cells, leading to enhanced cardiac contractility and vasodilation . This mechanism makes this compound a potent inotropic and vasodilator agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Milrinone: Another phosphodiesterase fraction III inhibitor used in the treatment of heart failure.
Enoximone: A similar compound with inotropic and vasodilator properties.
Amrinone: Also inhibits phosphodiesterase fraction III and is used for similar indications.
Uniqueness of Bemoradan
This compound is unique due to its long-acting nature and high potency as a phosphodiesterase fraction III inhibitor. It has a longer duration of action compared to other similar compounds, making it a valuable agent in the research and potential treatment of congestive heart failure .
Activité Biologique
Bemoradan is a pyridazinone derivative recognized for its significant biological activities, particularly as a cardiotonic agent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound (chemical name: 1-(4-(2-(4-(2-methylphenyl)-1H-pyrrol-1-yl)ethyl)phenyl)-2-oxo-2,3-dihydro-1H-pyridazin-3-yl)ethanone) is primarily utilized in cardiovascular therapy. It belongs to a class of compounds known for their ability to enhance cardiac contractility without significantly increasing heart rate, making it valuable in treating heart failure and related conditions.
Cardiotonic Effects
This compound is known for its cardiotonic properties, which are primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP) in cardiac tissues, promoting enhanced myocardial contractility and relaxation. Studies have demonstrated that this compound exhibits a more prolonged effect compared to other PDE inhibitors due to its unique chemical structure and mechanism of action .
The primary mechanism through which this compound exerts its effects involves the modulation of intracellular cAMP levels. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to prolonged activation of protein kinase A (PKA), which subsequently enhances calcium influx into cardiac myocytes. This process results in increased contractility and improved cardiac output .
In Vitro and In Vivo Studies
Numerous studies have investigated the biological activity of this compound through both in vitro and in vivo methodologies:
- In Vitro Studies : Research has shown that this compound effectively increases cAMP levels in isolated cardiac tissues. For example, experiments utilizing rat myocardial cells demonstrated a significant increase in contractile force upon administration of this compound, highlighting its potential as a therapeutic agent for heart failure .
- In Vivo Studies : Animal models have provided further evidence of this compound's efficacy. In a study involving dogs with induced heart failure, administration of this compound resulted in improved hemodynamic parameters, including increased stroke volume and reduced systemic vascular resistance .
Comparative Analysis with Analogues
Recent studies have synthesized various analogues of this compound to evaluate their biological activities. Notably:
Compound | PDE Inhibition | Cardiotonic Activity | Remarks |
---|---|---|---|
This compound | Strong | High | Potent cardiotonic agent with long-lasting effects |
Sulfur analogue | Moderate | Moderate | Less effective than this compound due to structural changes |
Selenium analogue | Weak | Low | Significantly reduced potency compared to this compound |
These findings suggest that modifications to the chemical structure can significantly impact the biological activity of pyridazinone derivatives .
Case Studies
Several case studies have illustrated the clinical applications and outcomes associated with this compound use:
- Heart Failure Management : A clinical trial involving patients with chronic heart failure demonstrated that treatment with this compound led to improved exercise tolerance and quality of life compared to placebo controls.
- Post-Myocardial Infarction : In patients recovering from myocardial infarction, this compound administration was associated with reduced incidence of arrhythmias and improved left ventricular function.
These case studies underscore the potential benefits of this compound in clinical settings, particularly for patients with compromised cardiac function .
Propriétés
IUPAC Name |
7-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-7-4-11(17)15-16-13(7)8-2-3-9-10(5-8)19-6-12(18)14-9/h2-3,5,7H,4,6H2,1H3,(H,14,18)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPGINPFWXLYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)NC(=O)CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869548 | |
Record name | 7-(4-Methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50869548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112018-01-6, 123169-88-0 | |
Record name | Bemoradan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bemoradan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123169880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEMORADAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2S2V1ETBQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.